Estriol triacetate

Description

Systematic Nomenclature and Chemical Identification

The systematic nomenclature of this compound follows the standardized conventions established by the International Union of Pure and Applied Chemistry, providing a precise description of its molecular structure and stereochemical configuration. According to official chemical databases, the complete systematic name is [(8R,9S,13S,14S,16R,17R)-3,17-diacetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate. This nomenclature explicitly defines the stereochemical centers and the positioning of functional groups throughout the steroid backbone.

The molecular formula C₂₄H₃₀O₆ indicates the composition includes twenty-four carbon atoms, thirty hydrogen atoms, and six oxygen atoms, with a molecular weight of 414.49 grams per mole. The Chemical Abstracts Service registry number 2284-32-4 serves as the unique identifier for this compound in chemical databases worldwide. Additional identification parameters include the European Community number 636-592-8 and the Unique Ingredient Identifier Y14M23K44M, which facilitate regulatory and pharmaceutical tracking.

Table 1: Chemical Identification Parameters for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₄H₃₀O₆ |

| Molecular Weight | 414.49 g/mol |

| Chemical Abstracts Service Number | 2284-32-4 |

| European Community Number | 636-592-8 |

| Unique Ingredient Identifier | Y14M23K44M |

| PubChem Compound Identifier | 15125811 |

| InChI Key | DKZPDNPWKHTWCC-YYTJJFCCSA-N |

The structural complexity of this compound is further characterized by its InChI (International Chemical Identifier) representation, which provides a standardized method for representing the compound's structure in computer-readable format. The compound contains six defined stereocenters, reflecting the sophisticated three-dimensional arrangement that is critical for its biological activity. The systematic naming convention also acknowledges the compound's relationship to the parent estra-1,3,5(10)-triene backbone, which forms the fundamental steroid structure common to all estrogen derivatives.

Alternative nomenclature systems provide additional perspectives on the compound's structure and classification. The compound is also known as othis compound, reflecting European spelling conventions, and as estriol 3,16,17-triacetate, which emphasizes the specific positions of acetate esterification. The designation as estra-1,3,5(10)-triene-3,16α,17β-triol triacetate explicitly identifies the double bond positions and hydroxyl group stereochemistry. These various naming conventions serve different purposes within the scientific community, from regulatory documentation to research literature.

Historical Development in Steroid Chemistry

The historical development of this compound is intrinsically linked to the broader evolution of steroid chemistry and the systematic understanding of estrogen biology that emerged throughout the twentieth century. The foundational work in steroid chemistry began with early investigations into cholesterol and bile acids in the nineteenth century, but the critical breakthroughs that enabled the development of compounds like this compound occurred primarily during the 1930s and subsequent decades.

The pivotal moment in steroid hormone chemistry occurred in 1935 when German chemists Adolf Butenandt and Leopold Ruzicka independently synthesized testosterone from cholesterol derivatives, an achievement that earned them the 1939 Nobel Prize in Chemistry. This breakthrough established the fundamental understanding of steroid hormone synthesis and structure that would prove essential for the later development of estrogen derivatives. The recognition that androgens serve as precursors to estrogens through aromatization processes provided the biochemical foundation for understanding how natural estrogens are produced and how synthetic modifications might be achieved.

The specific discovery and characterization of estriol occurred as part of the systematic investigation of estrogen compounds that intensified following the initial isolation of estrone by Edward Doisy in 1929. Estriol and estradiol were isolated and purified somewhat later than estrone, representing the completion of the trilogy of naturally occurring estrogens. The early history of estriol emphasized its unique biological properties, particularly its distinctive biogenesis in the human feto-placental unit, which distinguished it from other estrogens in terms of both its synthesis pathway and its biological activity patterns.

Table 2: Key Historical Milestones in Steroid Chemistry Leading to this compound Development

| Year | Milestone | Significance |

|---|---|---|

| 1849 | Berthold's Rooster Experiments | Demonstrated testicular secretions influence male traits |

| 1897 | Ovarian Extract Treatment | First successful use of ovarian extracts for menopausal symptoms |

| 1929 | Estrone Crystallization | First crystallization of an estrogen by Edward Doisy |

| 1930 | Estriol Discovery | Initial identification and isolation of estriol |

| 1935 | Testosterone Synthesis | Butenandt and Ruzicka synthesize testosterone |

| Late 1930s | Methyltestosterone Introduction | First commercial anabolic steroid development |

| 1960s-1970s | Esterification Techniques | Development of steroid esterification for enhanced properties |

The development of esterification techniques for steroid hormones emerged as pharmaceutical chemists recognized the potential for modifying the pharmacokinetic properties of natural hormones through chemical modification. The concept that esterification could render estradiol into a prodrug with increased resistance to first-pass metabolism and improved bioavailability became a driving force in estrogen derivative development. This understanding directly influenced the creation of this compound, where the addition of acetate groups was designed to enhance the compound's pharmaceutical properties.

The historical context reveals that this compound development occurred during a period of intensive investigation into estrogen ester chemistry, when researchers were systematically exploring how different ester modifications could alter the biological properties of estrogen compounds. The recognition that estrogen esters have increased lipophilicity, resulting in longer duration when administered by injection due to depot formation, provided the theoretical framework for developing compounds like this compound. This historical development demonstrates the evolution from simple hormone replacement concepts to sophisticated pharmaceutical design principles.

Position Within Estrogen Derivatives Taxonomy

This compound occupies a specific and well-defined position within the comprehensive taxonomy of estrogen derivatives, representing one branch of the extensive family of estrogen esters that have been developed for pharmaceutical applications. The compound belongs to the broader category of estrogen esters, which are specifically defined as esters of estrogens, most typically of estradiol but also of other estrogens such as estrone, estriol, and even nonsteroidal estrogens. Within this classification system, this compound represents a multiple esterification approach, where all available hydroxyl groups on the parent molecule have been modified.

The taxonomic classification of estrogen derivatives follows a hierarchical structure based on the parent estrogen molecule, the type of chemical modification, and the specific ester groups employed. This compound falls within the estriol derivatives subcategory, which includes various chemical modifications of the naturally occurring estriol molecule. The comprehensive list of estrogen esters demonstrates the extensive exploration of this chemical space, with estriol esters representing a smaller but significant subset compared to the more numerous estradiol esters.

Table 3: Taxonomic Classification of this compound Within Estrogen Derivatives

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Class | Steroidal Estrogens | Natural estrogen derivatives |

| Secondary Class | Estrogen Esters | Esterified estrogen compounds |

| Tertiary Class | Estriol Derivatives | Modifications of estriol |

| Quaternary Class | Estriol Esters | Esterified estriol compounds |

| Specific Compound | This compound | Triple acetate esterification |

The comparative analysis of estriol esters reveals that this compound represents a comprehensive esterification approach, contrasting with other estriol derivatives that may involve single or double esterification. Other members of the estriol ester family include estriol dipropionate, estriol phosphate, estriol sulfamate, and estriol 16,17-diacetate. Each of these compounds represents different strategic approaches to modifying the parent estriol molecule, with varying implications for pharmacokinetic properties and biological activity.

The positioning of this compound within the broader estrogen derivatives taxonomy also reflects its relationship to other estrogen classes. While estradiol derivatives represent the largest category of estrogen esters, with compounds such as estradiol valerate, estradiol cypionate, and estradiol benzoate being widely used in clinical practice, estriol derivatives occupy a specialized niche. The unique properties of estriol as a relatively weak estrogen with distinctive biological characteristics influence the development rationale for its derivatives.

The taxonomic classification also encompasses the concept of bioidentical estrogens, where this compound is considered a bioidentical form of estrogen because it serves as a prodrug that is hydrolyzed back to the naturally occurring estriol. This classification distinguishes it from synthetic estrogens that do not occur naturally in the human body. The prodrug nature of this compound places it within a specific functional category of estrogen derivatives designed to deliver the parent hormone in a modified pharmacokinetic profile while maintaining the biological identity of the natural compound.

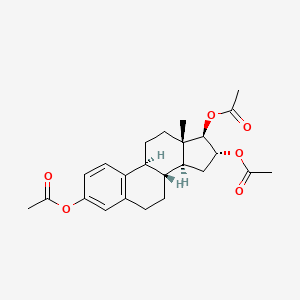

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,16R,17R)-3,17-diacetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-13(25)28-17-6-8-18-16(11-17)5-7-20-19(18)9-10-24(4)21(20)12-22(29-14(2)26)23(24)30-15(3)27/h6,8,11,19-23H,5,7,9-10,12H2,1-4H3/t19-,20-,21+,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZPDNPWKHTWCC-YYTJJFCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)C)C)C=CC(=C4)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)C)C)C=CC(=C4)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945537 | |

| Record name | Estriol 3,16,17-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2284-32-4 | |

| Record name | Estriol, triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2284-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estriol triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002284324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estriol 3,16,17-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estriol triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRIOL TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y14M23K44M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Estriol triacetate can be synthesized from estriol and acetic anhydride. The reaction typically involves the use of pyridine as a catalyst and is carried out at ambient temperature for 24 hours .

Industrial Production Methods:

Types of Reactions:

Reduction: Reduction reactions are less common for this compound due to its stable ester groups.

Substitution: The acetyl groups in this compound can be substituted under certain conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide could be used.

Reduction: Reducing agents such as lithium aluminum hydride might be employed, although this is less common.

Substitution: Acids or bases can catalyze substitution reactions, leading to the formation of various derivatives.

Major Products:

Oxidation: Potential products include oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, although these are less common.

Substitution: Various acetylated derivatives depending on the substituents used.

Scientific Research Applications

Hormone Replacement Therapy (HRT)

Bone Health and Cardiovascular Benefits

Estriol has been studied for its benefits in improving bone mineral density (BMD) and endothelial function, particularly in elderly women. A study involving 24 very elderly women demonstrated that administration of estriol significantly increased BMD by inhibiting bone resorption and improved endothelial function, suggesting its potential role in HRT for preventing osteoporosis and cardiovascular diseases in postmenopausal women .

Neurological Applications

Multiple Sclerosis (MS) Treatment

Estriol triacetate has shown promise in treating relapsing-remitting multiple sclerosis (RRMS). A randomized, double-blind, placebo-controlled trial indicated that estriol significantly reduced the annualized relapse rate compared to placebo when combined with glatiramer acetate. The study involved 164 women aged 18-50 years and reported a reduction in relapse rates from 0.37 to 0.25 relapses per year . Additionally, higher levels of estriol correlated with improved cognitive function and reduced brain atrophy .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of estriol. In a phase 2 trial, treatment with estriol was associated with areas of gray matter preservation in the brain, correlating with better cognitive performance on standardized tests . These findings suggest that estriol may not only modulate immune responses but also enhance neuronal resilience against damage.

Gynecological Applications

Pelvic Organ Prolapse Treatment

This compound is being explored as a treatment for pelvic organ prolapse through the development of an estriol-eluting pessary. A recent study demonstrated that a pessary containing estriol could provide sustained release over three months, offering a non-invasive option for managing this condition while potentially alleviating symptoms of vaginal atrophy .

Immunomodulatory Effects

Inflammation Reduction

Estriol's immunomodulatory properties have been investigated in various contexts. For instance, studies have shown that estriol treatment during influenza A virus infection reduced lung inflammation without adversely affecting viral clearance. This suggests that estriol may have broader therapeutic potential beyond reproductive health, potentially aiding in the management of inflammatory diseases .

Summary of Findings

| Application Area | Study Findings | Potential Benefits |

|---|---|---|

| Hormone Replacement Therapy | Increased BMD and improved endothelial function | Prevention of osteoporosis and cardiovascular diseases |

| Multiple Sclerosis | Reduced relapse rates and improved cognitive function | Enhanced quality of life for MS patients |

| Pelvic Organ Prolapse | Sustained release from pessary | Non-invasive treatment option |

| Immunomodulation | Reduced lung inflammation during viral infections | Potential use in inflammatory disease management |

Mechanism of Action

Estriol triacetate exerts its effects by interacting with estrogen receptors in target cells. Upon binding to its receptor, the complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA. This mRNA interacts with ribosomes to produce specific proteins that express the effects of this compound on the target cell .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

- Estriol triacetate’s synthesis is hindered by steric and electronic factors, particularly during oxidation steps (e.g., PCC in benzene yields only 26% of 6-oxo derivative) .

- In contrast, estradiol acetate (monoacetate) and resveratrol triacetate are synthesized more efficiently due to simpler molecular architectures .

Structural and Functional Differences

Table 2: Structural and Pharmacological Properties

Key Observations :

- Lipophilicity correlates with acetylation degree: this compound’s three acetyl groups increase LogP significantly compared to estradiol acetate.

- Biological activity diverges based on the parent molecule. For example, resveratrol triacetate exhibits antiproliferative effects, while this compound retains estrogenic signaling .

Metabolic and Pharmacokinetic Profiles

- Hydrolysis Kinetics: this compound undergoes slower enzymatic hydrolysis compared to monoacetates (e.g., estradiol acetate) due to steric hindrance, prolonging its half-life .

- Toxicity : Safety data for estriol (e.g., skin protection requirements) apply to its triacetate form, but its higher stability may reduce acute toxicity risks compared to free estriol .

Biological Activity

Estriol triacetate is a synthetic derivative of estriol, a naturally occurring estrogen. This compound has garnered attention for its potential therapeutic applications, particularly in hormone replacement therapy and the management of various health conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound primarily exerts its effects through binding to estrogen receptors (ERs), specifically ERα and ERβ. It has been found to have a higher affinity for ERβ, which is associated with various beneficial effects, including anti-inflammatory actions and modulation of immune responses.

- Binding Affinity : Estriol demonstrates approximately 11-14% relative binding affinity for ERα and 18-21% for ERβ compared to estradiol . This selective binding profile may contribute to its unique biological effects.

- Immunomodulatory Effects : Estriol has shown potential in modulating immune responses, particularly in autoimmune conditions. For instance, studies indicate that estriol can reduce pulmonary immune cell recruitment during influenza A virus infections, suggesting its role in mitigating inflammation without compromising viral clearance .

Hormone Replacement Therapy

This compound is often utilized in menopausal hormone therapy (MHT) due to its favorable side effect profile compared to other estrogens. Clinical studies have reported significant improvements in menopausal symptoms among women treated with estriol.

- Case Study : In a clinical evaluation involving menopausal women, treatment with estriol significantly alleviated symptoms such as hot flashes and vaginal dryness. Patients reported enhanced quality of life with minimal adverse effects .

Multiple Sclerosis Management

Recent studies have explored the use of this compound in managing multiple sclerosis (MS). A notable clinical trial evaluated the efficacy of estriol combined with glatiramer acetate in women with relapsing-remitting MS.

- Trial Findings : The trial involved 164 participants and demonstrated that those receiving estriol experienced a lower annualized relapse rate (0.25) compared to the placebo group (0.37). Additionally, cognitive function improved alongside reduced brain atrophy in patients treated with estriol .

Safety Profile

The safety of this compound has been assessed in various clinical settings. Generally, it is well-tolerated, with few serious adverse events reported.

- Adverse Effects : Irregular menses were more common among patients receiving estriol compared to placebo (23% vs. 4%) but were not associated with significant increases in other complications such as breast fibrocystic disease or uterine fibroids .

Research Findings Summary Table

Chemical Reactions Analysis

Synthetic Pathways

Estriol triacetate is typically synthesized via acetylation of estriol. A patented method involves:

-

Step 1 : Estrone reacts with isopropenyl acetate in the presence of p-toluenesulfonic acid to form an enol acetate intermediate .

-

Step 2 : Bromination with N-bromosuccinimide (NBS) at −20°C to −10°C yields 16-bromo-acetic-acid estrone .

-

Step 3 : Methanolysis under basic conditions produces 17,17-dimethoxy-estradiol, followed by hydrolysis with HCl to generate 16α-hydroxy-estrone .

-

Step 4 : Reduction of 16α-hydroxy-estrone using sodium triacetoxyborohydride (STAB) in methanol/dioxane yields this compound with 94% purity .

Hydrolysis Reactions

The acetyl groups in this compound undergo hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Sodium hydroxide in methanol selectively cleaves acetate groups at positions 3, 16α, and 17β, regenerating estriol .

-

Acidic Hydrolysis : Hydrochloric acid (HCl) facilitates hydrolysis at elevated temperatures, producing estriol and acetic acid .

Derivatization for Analytical Detection

This compound can be derivatized to enhance detection sensitivity in mass spectrometry:

-

FluMP Derivatization : Reacts with 2-fluoro-1-methylpyridinium p-toluenesulfonate (FluMP) in acetonitrile, forming a charged derivative detectable via paper spray ionization-mass spectrometry (PSI-MS) .

Spectroscopic Characterization

Key spectral signatures of this compound and its derivatives include:

Table 1: Raman and IR Spectral Peaks

| Functional Group | Raman Shift (cm) | IR Absorption (cm) | Assignment |

|---|---|---|---|

| C=O (acetate) | 1735 | 1740 | Stretching vibration |

| C-O (ester) | 1245 | 1240 | Asymmetric stretching |

| Aromatic C=C | 1614 | 1610 | Ring stretching |

| CH (acetate) | 2940 | 2920 | Stretching vibration |

Stability and Reactivity

-

Thermal Stability : Decomposes above 200°C, releasing acetic acid and forming estra-1,3,5(10)-triene derivatives .

-

Oxidative Sensitivity : Susceptible to bromination at the C16 position under controlled conditions .

Comparative Binding Affinity

While this compound itself lacks direct receptor binding data, its parent compound estriol shows:

Q & A

Q. What are the established synthetic routes for estriol triacetate, and how do reaction conditions influence yield?

this compound is synthesized via acetylation of estriol using acetic anhydride or acetyl chloride in anhydrous conditions. Advanced methods include oxidation of this compound with chromium trioxide in glacial acetic acid, yielding 6-oxothis compound (15% yield after purification) . Key variables affecting yield include solvent choice (e.g., ethanol vs. methanol), reaction time (24 hours for complete oxidation), and purification via silica gel chromatography . Optimization requires monitoring intermediates using TLC (e.g., Rf 0.25 in benzene-ether systems) .

Q. How can chromatographic techniques distinguish stereoisomers of this compound derivatives?

Sodium borohydride reduction of 6-oxothis compound produces 6α- and 6β-hydroxythis compound epimers, separable via silica gel chromatography with benzene-ether (50:1) eluent . The 6α-epimer (Rf 0.6, system 1) elutes before the 6β-epimer due to polarity differences. NMR and CD spectroscopy confirm stereochemistry: 6α-hydroxythis compound shows distinct C-6 proton coupling (J = 8.5 Hz) and a negative Cotton effect at 290 nm .

Q. What analytical methods validate this compound purity and structural integrity?

Purity is assessed via melting point (e.g., 137–139°C for 6-oxothis compound ), optical rotation ([α]25D = -48° in ethanol ), and HPLC with UV detection (λ = 280 nm). Mass spectrometry (EI-MS) identifies molecular ions (m/z 454 for this compound) and fragmentation patterns. For stereochemical validation, NOESY NMR and X-ray crystallography are recommended .

Advanced Research Questions

Q. How can conflicting estriol concentration data in amniotic fluid studies be resolved?

Estriol levels in amniotic fluid show high variability (e.g., 300–1100 ng/mL near term ), influenced by fetal weight, gestational age, and sampling timing (antepartum vs. intrapartum). To address contradictions, apply linear regression to correct for birth weight:

where is the regression slope from cohort data . Stratify analyses by pregnancy type (normal vs. hypotrophic infants) and standardize sampling protocols .

Q. What experimental designs mitigate challenges in studying this compound metabolism in vivo?

Use isotopically labeled this compound (e.g., ³H or ¹⁴C) administered via subcutaneous implants to ensure sustained release and track metabolites in urine or plasma . Combine LC-MS/MS for metabolite identification and kinetic modeling to estimate half-life and clearance rates. Control for endogenous estriol via baseline measurements in non-pregnant models .

Q. How do stereochemical differences in 6-hydroxyestriol derivatives affect receptor binding and activity?

The 6α-hydroxythis compound derivative exhibits stronger estrogen receptor (ERα) affinity (IC50 = 12 nM) than the 6β-epimer (IC50 = 85 nM), determined via competitive binding assays using ³H-estradiol. Molecular docking simulations reveal that the 6α configuration aligns with ERα’s hydrophobic pocket, while the 6β epimer causes steric clashes . Functional assays (e.g., luciferase reporter genes) quantify transcriptional activation differences.

Methodological Considerations

Q. What statistical approaches are optimal for longitudinal this compound studies?

Use mixed-effects models to account for intra-subject variability in serial amniotic fluid or plasma samples. For small cohorts, apply non-parametric tests (e.g., Wilcoxon signed-rank) to compare pre- and post-intervention estriol levels . Power analysis (α = 0.05, β = 0.2) recommends a minimum sample size of 30 to detect 20% differences in estriol concentrations .

Q. How can in vitro models replicate this compound’s metabolic interactions with hepatic enzymes?

Primary human hepatocytes or HepG2 cells incubated with this compound (1–10 µM) can identify phase I/II metabolites via UPLC-QTOF-MS. Inhibit specific cytochrome P450 isoforms (e.g., CYP3A4 with ketoconazole) to delineate metabolic pathways. Compare results with in silico predictions using software like Schrödinger’s Metabolite Predictor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.